Structural Differentiation of Ajugalide D from Co-Isolated Neoclerodane Diterpenoids Ajugalide A, B, and C Based on NMR Spectroscopic Assignment
Ajugalide D is one of four newly identified neoclerodane diterpenoids isolated from Ajuga taiwanensis, with its structure distinctly elucidated via 1D and 2D NMR experiments [1]. The key differentiating features include the specific stereochemistry at C-12 (12S) and the presence of hydroxyl groups at C-6 and C-12 [1]. In contrast, ajugalide B (ATMA) possesses an epoxide group and acetate functionalities absent in Ajugalide D, while ajugalide A and C exhibit alternative substitution patterns [1].
| Evidence Dimension | Structural differentiation via NMR characterization |
|---|---|
| Target Compound Data | Ajugalide D: methyl 6α,12-dihydroxy-4α-methoxycarbonyl-18-norneoclerod-13(14)-en-15,16-olide; C21H32O6; [α]D +12.5° (c 0.1, MeOH) |
| Comparator Or Baseline | Ajugalide B: C24H34O9 (contains epoxide and acetate groups); Ajugalide A: C23H34O9; Ajugalide C: C24H34O8 |
| Quantified Difference | Ajugalide D is the only compound among the four new ajugalides that lacks an epoxide moiety and possesses the specific 12S-hydroxyl stereochemistry |
| Conditions | 1D and 2D NMR (1H, 13C, COSY, HMQC, HMBC, NOESY) in CDCl3; MS (EI, HR-FAB); IR spectroscopy |
Why This Matters
This structural differentiation establishes Ajugalide D as a chemically distinct entity with a unique substitution pattern, which may confer divergent biological target engagement relative to ajugalide B and is essential for structure-activity relationship (SAR) studies.
- [1] Chan YY. Neoclerodane diterpenoids from Ajuga taiwanensis. Chem Pharm Bull (Tokyo). 2005 Feb;53(2):164-7. doi: 10.1248/cpb.53.164. PMID: 15684513. View Source
